Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate
Description
Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate is a 1,2,3-triazole derivative featuring a benzo[d]1,3-dioxole (methylenedioxyphenyl) substituent at position 4 and a nitrile group at position 5 of the triazole ring. The compound’s structure is characterized by:
- Ester functionality: Enhances solubility and serves as a synthetic handle for derivatization.
- Benzo[d]1,3-dioxole group: A fused aromatic system that may improve metabolic stability and π-stacking interactions.
Properties
IUPAC Name |
ethyl 2-[4-(1,3-benzodioxol-5-yl)-5-cyanotriazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-2-20-13(19)7-18-10(6-15)14(16-17-18)9-3-4-11-12(5-9)22-8-21-11/h3-5H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDSXDDHWKNWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=N1)C2=CC3=C(C=C2)OCO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the 1,2,3-Triazole Ring:
Coupling of the Two Moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the 1,2,3-triazole ring under appropriate conditions, such as using a base like potassium carbonate in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various esters or ethers.
Scientific Research Applications
Biological Applications
Antimicrobial Activity:
Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate has been evaluated for its effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action is believed to involve inhibition of key metabolic pathways in these pathogens .
Anticancer Potential:
The compound's structural features suggest potential anticancer activity. Molecular docking studies indicate that it may interact with specific targets involved in cancer cell proliferation and survival. In vitro studies have shown promising results in inhibiting the growth of cancer cell lines .
Anti-inflammatory Properties:
this compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes .
Material Science Applications
Polymer Chemistry:
Due to its reactive functional groups, this compound can be utilized in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with improved performance in various applications including coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets. The 1,2,3-triazole ring is known for its ability to form stable complexes with metal ions, which can be crucial in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s 1,2,3-triazole core differentiates it from imidazole-based analogs (e.g., compounds in , Fig. 1A–F) . Triazoles exhibit greater aromatic stability and diverse substitution patterns compared to imidazoles, enabling tailored electronic and steric effects.
Table 1: Structural and Functional Group Comparisons
Substituent Effects
- Electron-withdrawing groups : The nitrile group in the target compound may enhance electrophilicity at the triazole ring compared to electron-donating groups (e.g., methoxy in B) or halogens (Cl, Br in C–D). This could influence reactivity in nucleophilic environments or binding to biological targets.
- Aromatic systems : The benzo[d]1,3-dioxole group’s fused ring system likely increases planarity and π-stacking capability relative to single phenyl rings (e.g., A, 9) . This could improve interactions with aromatic residues in enzymes or receptors.
- Steric effects : Bulky substituents like 3-methylbutyl in may hinder molecular packing or target binding, whereas the compact benzodioxole group in the target compound balances steric bulk and electronic effects.
Research Findings and Implications
- Crystal packing : Analogous compounds () stabilize via π-π interactions and hydrogen bonding; the target compound’s benzodioxole may enhance such interactions, affecting solid-state properties .
Biological Activity
Ethyl 2-(4-benzo[d]1,3-dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12N4O4
- Molecular Weight : 300.274 g/mol
- CAS Number : 610281-88-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential effects on:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Effects : Research has suggested that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacteria. The researchers noted a significant reduction in bacterial colonies when treated with varying concentrations of the compound.
- Cancer Cell Apoptosis : In vitro experiments showed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells. This increase was correlated with enhanced apoptosis rates.
- Inflammation Reduction : Another research effort indicated that the compound could modulate inflammatory responses by downregulating pro-inflammatory cytokines in cell cultures.
Q & A
Basic: What are the standard synthetic pathways for preparing triazole-containing derivatives like Ethyl 2-(4-benzo[d][1,3]dioxolen-5-yl-5-nitrilo-1,2,3-triazolyl)acetate?
Answer:
A common approach involves cyclocondensation reactions using substituted aldehydes or nitriles with triazole precursors. For example:
- Step 1: React a benzo[d][1,3]dioxole-substituted aldehyde with a triazole precursor (e.g., 4-amino-1,2,3-triazole) under reflux in ethanol with catalytic acetic acid to form the triazole core .
- Step 2: Introduce the acetoxy group via nucleophilic substitution or esterification. Ethyl bromoacetate is often used in the presence of sodium ethoxide as a base, with reflux in anhydrous ethanol for 5–8 hours .
- Purification: Recrystallization from DMF/acetic acid mixtures is typical for triazole derivatives to ensure high purity .
Basic: How is the structural integrity of such compounds verified post-synthesis?
Answer:
A multi-technique approach is employed:
- Single-crystal X-ray diffraction (SC-XRD): SHELXT or SHELXTL software is used for space-group determination and refinement . For example, analogous triazole-acetate derivatives are refined using SHELXL-2018 with R-factors < 0.05 .
- Spectroscopic validation:
Advanced: How do crystallographic data resolve ambiguities in regiochemistry for triazole derivatives?
Answer:
Discrepancies in substituent positioning (e.g., 1,2,3-triazole vs. 1,2,4-triazole isomers) are resolved via:
- Electron-density maps: SHELXL’s iterative refinement identifies bond lengths and angles inconsistent with proposed structures. For example, a 1,2,3-triazole ring shows C–N bond lengths of 1.31–1.33 Å, while 1,2,4-triazoles exhibit 1.32–1.35 Å .
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C–H···O) to validate packing models .
Advanced: What strategies optimize reaction yields for nitrile-containing triazole esters?
Answer:
Yield optimization requires:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in nitrile formation, while ethanol minimizes side reactions during esterification .
- Catalysis: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves triazole ring formation efficiency (yields >85% vs. 60% without catalysts) .
- Temperature control: Reflux at 80–90°C balances reaction kinetics and thermal decomposition risks for nitroimino groups .
Advanced: How are computational methods integrated to predict biological activity?
Answer:
- Molecular docking: Tools like AutoDock Vina simulate binding to target proteins (e.g., kinases or enzymes). For example, triazole-acetate derivatives show favorable binding energies (-8.5 to -9.2 kcal/mol) to the ATP-binding site of EGFR .
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
Basic: What safety protocols are critical when handling nitrile-containing intermediates?
Answer:
- Ventilation: Use fume hoods during nitrile reactions to avoid inhalation of toxic vapors (e.g., HCN release risk) .
- PPE: Nitrile gloves, goggles, and lab coats are mandatory.
- First aid: Immediate irrigation with water for skin/eye contact and medical consultation for ingestion .
Advanced: How are spectroscopic contradictions addressed (e.g., unexpected NMR splitting patterns)?
Answer:
- Variable-temperature NMR: Resolves dynamic effects (e.g., rotational isomerism) by cooling samples to -40°C .
- 2D techniques (HSQC, HMBC): Assign ambiguous signals. For instance, HMBC correlations between triazole C-5 and adjacent benzo[d][1,3]dioxole protons confirm regiochemistry .
Advanced: What analytical challenges arise in purity assessment, and how are they mitigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
